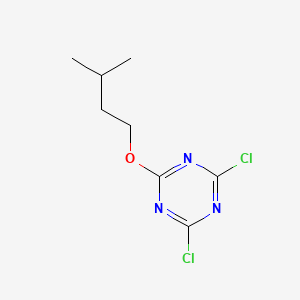![molecular formula C13H7ClF3NO2S B14590436 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene CAS No. 61405-46-7](/img/structure/B14590436.png)
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a nitrophenylsulfanyl group, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a thiol compound containing a nitrophenyl group under basic conditions. The trifluoromethyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene depends on its interaction with molecular targets. The nitrophenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-Chloro-1-[(4-nitrophenyl)sulfanyl]benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Nitrophenylsulfanylbenzene: Lacks both the chloro and trifluoromethyl groups, leading to reduced reactivity.
2-Chloro-4-(trifluoromethyl)benzene: Lacks the nitrophenylsulfanyl group, affecting its biological activity.
Uniqueness
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
CAS 编号 |
61405-46-7 |
|---|---|
分子式 |
C13H7ClF3NO2S |
分子量 |
333.71 g/mol |
IUPAC 名称 |
2-chloro-1-(4-nitrophenyl)sulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H |
InChI 键 |
HUAPBFWGDKLHNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=C(C=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


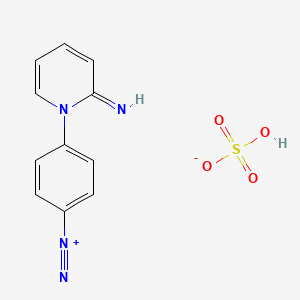
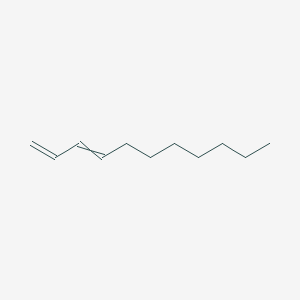
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
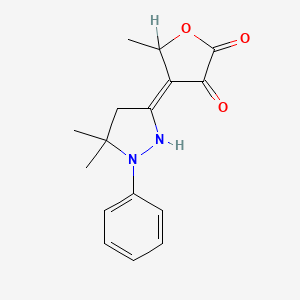
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
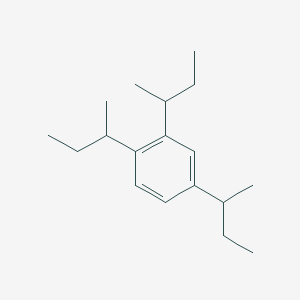
methanone](/img/structure/B14590420.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
